1,4-Butanedisulfonyl dichloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,4-butanedisulfonyl dichloride and related compounds often involves complex chemical reactions. A study on a derivative, 4,4'-(butane-1,4-diyl)bis(1-((1-(4-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one), highlighted the use of FT-IR, 1H NMR, and 13C NMR for characterization. This derivative's synthesis provides insights into the methodologies that could be applied to 1,4-butanedisulfonyl dichloride (Evecen et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds related to 1,4-butanedisulfonyl dichloride has been extensively studied. Quantum chemical calculations, including the density functional B3LYP method, are employed to analyze the structure, vibrational frequencies, and chemical shift values. These studies extend our understanding of the molecular structure and electronic behavior of such compounds (Evecen et al., 2018).

Chemical Reactions and Properties

Research on 1,4-butanedisulfonyl dichloride analogs reveals a variety of chemical reactions and properties, including their synthesis and reactivity with different reagents. For instance, studies have shown how Lewis acid catalysis can lead to the formation of novel products through reactions with methylenecyclopropanes (Yu et al., 2009). These insights are crucial for understanding the reactivity of 1,4-butanedisulfonyl dichloride in various chemical contexts.

Physical Properties Analysis

The physical properties of 1,4-butanedisulfonyl dichloride derivatives, such as boiling points and solubility, are pivotal for their application in synthesis and manufacturing processes. The boiling point and UV properties of 1,4-dichloro-2-butyne, a related compound, were analyzed to understand the effect of solvent polarity on its characteristics, shedding light on the physical behavior of such compounds (Xian et al., 2011).

Chemical Properties Analysis

The chemical properties of 1,4-butanedisulfonyl dichloride, including reactivity and stability, are critical for its use in various chemical syntheses. The investigation into compounds like 2,3-bis(diphenylphosphynyl)-1,3-butadiene, derived from reactions involving 1,4-butanedisulfonyl dichloride analogs, offers valuable insights into the chemical properties and potential applications of these compounds (Pollok & Schmidbaur, 1987).

Aplicaciones Científicas De Investigación

Nanosized N-Sulfonated Brönsted Acidic Catalyst

1,4-Butanedisulfonyl dichloride has been used in the preparation of a novel nanosized N-sulfonic acid, which was characterized using various methods and efficiently utilized as a catalyst for the one-pot synthesis of hexahydroquinolines. This process demonstrated excellent yields and reusability of the catalyst without loss of catalytic activity (Goli-Jolodar, Shirini, & Seddighi, 2016).

Biotechnological Production of 1,4-Butanediol

In the context of metabolic engineering, 1,4-butanediol (BDO) is a significant chemical used in polymer manufacturing. Escherichia coli has been genetically engineered to produce BDO directly from renewable carbohydrate feedstocks, providing an alternative to traditional methods reliant on oil and natural gas. This biotechnological approach demonstrates the potential of using renewable resources for industrial chemical production (Yim et al., 2011).

Bioremediation of 1,4-Dioxane-Contaminated Waters

1,4-Dioxane, often found in groundwater and drinking water, presents significant environmental challenges due to its chemical properties and co-occurrence with other contaminants. Recent advances in bioremediation have focused on developing efficient methods for treating 1,4-dioxane-contaminated waters, including chemical and physical treatment technologies. This research emphasizes the need to adapt industrial and regulatory perspectives on 1,4-dioxane biodegradability and treatment mechanisms (Zhang, Gedalanga, & Mahendra, 2017).

Treatment Technologies for 1,4-Dioxane Contamination

The physical and chemical properties of 1,4-dioxane, a probable human carcinogen, make its treatment challenging. A comprehensive report by the U.S. EPA outlines the chemistry, cleanup goals, analytical methods, and available treatment technologies for addressing 1,4-dioxane contamination at various sites. This report serves as a crucial reference for project managers and engineers dealing with environmental cleanup involving 1,4-dioxane (Otto & Nagaraja, 2007).

Synthesis and Properties of 1,4-Dichloro-2-Butyne

1,4-Dichloro-2-butyne, a crucial intermediate in medicine, pesticide, aromatics, and polymer material fields, was synthesized using 2-butyne-1,4-diol reacting with thionyl dichloride. The product's boiling point, structure, and UV properties were analyzed, providing insights into its potential applications in various industries (Xian et al., 2011).

Propiedades

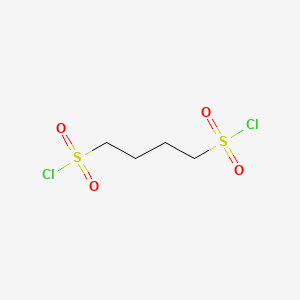

IUPAC Name |

butane-1,4-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2O4S2/c5-11(7,8)3-1-2-4-12(6,9)10/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHRPLJULARYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)Cl)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311201 | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Butanedisulfonyl dichloride | |

CAS RN |

3079-82-1 | |

| Record name | 1,4-Butanedisulfonyl dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-butanedisulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.